2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone,monohydrochloride
Overview
Description
2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone, monohydrochloride, also known as bk-2C-B, is a novel psychoactive substance. It is a beta-keto analog of the popular psychedelic 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine (2C-B). This compound has recently emerged in the market and is known for its psychoactive and psychedelic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone, monohydrochloride involves several steps:
Grignard Reaction: Starting from 4-bromo-2,5-dimethoxybenzaldehyde, a Grignard reaction is performed using methylmagnesium bromide.
Oxidation: The resulting product is then oxidized using pyridinium chlorochromate (PCC) to form the corresponding ketone.
α-Bromination: The ketone undergoes α-bromination.
Reaction with Hexamethylenetetramine: The brominated intermediate reacts with hexamethylenetetramine.
Acid Hydrolysis: Finally, acid hydrolysis is performed to yield the primary amine.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product. The use of advanced analytical techniques such as nuclear magnetic resonance spectroscopy, gas chromatography, and high-resolution mass spectrometry ensures the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone, monohydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of the secondary alcohol to a ketone.
Reduction: Reduction of the ketone to form secondary alcohols.
Substitution: Halogenation reactions, particularly bromination.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate (PCC) for oxidation.
Reducing Agents: Sodium borohydride for reduction.
Halogenating Agents: Bromine for bromination.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of secondary alcohols.
Substitution: Formation of brominated intermediates.
Scientific Research Applications
2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone, monohydrochloride has several scientific research applications:
Biology: Studied for its psychoactive effects and potential therapeutic applications.
Medicine: Investigated for its potential use in treating certain psychiatric disorders.
Industry: Used in the synthesis of other chemical compounds and as a research chemical.
Mechanism of Action
The mechanism of action of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone, monohydrochloride involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, leading to altered perception and mood. The compound’s psychoactive effects are mediated through the modulation of neurotransmitter release and receptor activation .
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine (2C-B): A popular psychedelic with similar psychoactive effects.
2-amino-1-(4-iodo-2,5-dimethoxyphenyl)-ethanone, monohydrochloride (bk-2C-I): An analog with similar chemical properties but different halogen substituents.
Uniqueness
2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone, monohydrochloride is unique due to its beta-keto structure, which differentiates it from other phenethylamines. This structural difference contributes to its distinct pharmacological profile and psychoactive effects .
Properties
IUPAC Name |
2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3.ClH/c1-14-9-4-7(11)10(15-2)3-6(9)8(13)5-12;/h3-4H,5,12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGWLXAUBMCGTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CN)OC)Br.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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